N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide
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Overview
Description
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is a compound with the molecular formula C13H9ClN2O2S and a molecular weight of 292.74 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a benzofuran ring, a thiazole ring, and a chloroacetamide group, making it a complex and interesting molecule for various scientific studies.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a key component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects in different types of cancer cells .
Mode of Action
It can be inferred from the known activities of benzofuran compounds that they likely interact with cellular targets to inhibit cell growth, particularly in cancer cells .
Biochemical Pathways
Given the known biological activities of benzofuran compounds, it can be inferred that they likely affect pathways related to cell growth and proliferation .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide typically involves multiple steps, starting with the preparation of the benzofuran and thiazole intermediates. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The thiazole ring can be synthesized through the reaction of appropriate thioamides with α-haloketones . The final step involves the coupling of the benzofuran and thiazole intermediates with chloroacetyl chloride under controlled conditions to form the target compound .
Chemical Reactions Analysis
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The benzofuran and thiazole rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide has several scientific research applications:
Comparison with Similar Compounds
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide is unique due to its combination of benzofuran, thiazole, and chloroacetamide groups. Similar compounds include:
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.
Thiazole Derivatives: Compounds like thiamine (vitamin B1), which is essential for human health.
Chloroacetamide Derivatives: Compounds like chloroacetamide itself, which is used as a herbicide.
These similar compounds share some structural features but differ in their specific applications and biological activities.
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-6-12(17)16-13-15-9(7-19-13)11-5-8-3-1-2-4-10(8)18-11/h1-5,7H,6H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJHHUUEBHLEKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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